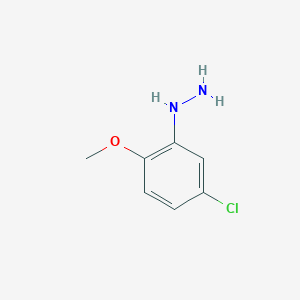

(5-Chloro-2-methoxyphenyl)hydrazine

Description

The exact mass of the compound (5-Chloro-2-methoxyphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPVUKFDXCAPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328290 | |

| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202823-24-3 | |

| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202823-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Chloro-2-methoxyphenyl)hydrazine synthesis from 2-methoxy-5-chloroaniline

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)hydrazine from 2-methoxy-5-chloroaniline

Introduction: The Strategic Importance of Substituted Hydrazines

(5-Chloro-2-methoxyphenyl)hydrazine, typically isolated as its hydrochloride salt (CAS No: 5446-16-2), is a highly valuable substituted arylhydrazine intermediate.[1][2][3] Its structural motifs are pivotal in the synthesis of a wide array of heterocyclic compounds, particularly indole derivatives, which are core scaffolds in many pharmacologically active molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from the readily available precursor, 2-methoxy-5-chloroaniline. The core of this transformation lies in a classic two-step sequence: the diazotization of a primary aromatic amine followed by a controlled reduction of the resulting diazonium salt.[4] This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful and safe execution in a research and development setting.

Pillar 1: The Chemical Rationale - A Two-Step Transformation

The conversion of an aromatic amine to a hydrazine is not a direct process but one that proceeds through a highly reactive intermediate. The overall strategy is to convert the amine into a diazonium group (-N₂⁺), which is an excellent leaving group, and then reduce this group to the hydrazine (-NHNH₂) moiety.

Step I: Diazotization

The initial and most critical step is the diazotization of 2-methoxy-5-chloroaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[5]

The reaction is performed at low temperatures (0–5 °C) for a crucial reason: the arenediazonium salt intermediate is thermally unstable.[6] If the temperature rises, the diazonium group can readily decompose, releasing nitrogen gas (N₂) and leading to the formation of undesired byproducts, such as phenols, or potentially creating an uncontrolled, hazardous decomposition.[4] The strong acid environment serves both to generate the nitrous acid and to stabilize the resulting diazonium salt.

Step II: Reduction to Hydrazine

Once the diazonium salt is formed in the cold aqueous solution, it is immediately used in the next step. The conversion of the diazonium salt to the corresponding hydrazine is a reduction reaction.[4][7] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a widely used and reliable method.[4][8] It is a mild reducing agent that selectively reduces the diazonium group without affecting the other functional groups on the aromatic ring. Other reagents like sodium sulfite or sodium dithionite can also be employed, but SnCl₂ offers a clean and efficient conversion, precipitating the desired product as its stable hydrochloride salt.[9][10][11]

Pillar 2: A Validated Experimental Protocol

This protocol details a laboratory-scale synthesis of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride. All operations involving hydrazine derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Diazotization of 2-methoxy-5-chloroaniline

-

Preparation: In a 500 mL beaker equipped with a magnetic stir bar, combine 2-methoxy-5-chloroaniline (15.76 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

-

Dissolution & Cooling: Add 100 mL of water and stir until the aniline salt is fully dissolved. Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.

-

Nitrite Addition: Separately, dissolve sodium nitrite (NaNO₂, 7.25 g, 0.105 mol) in 30 mL of water. Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline slurry over 30–45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

-

Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. To confirm the completion of the diazotization, a drop of the reaction mixture can be tested on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color. The resulting solution of the diazonium salt should be a clear, pale yellow and is used immediately in the next step.

Part B: Reduction and Isolation

-

Reductant Preparation: In a separate 1 L beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL). Cool this solution in an ice bath to approximately 5 °C.

-

Reduction: Slowly and carefully, add the cold diazonium salt solution prepared in Part A to the stirred stannous chloride solution. The addition should be controlled to keep the temperature of the reduction mixture below 10 °C. A thick, light-colored precipitate of the hydrazine hydrochloride salt will form.

-

Digestion & Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a wash with diethyl ether or a similar solvent to help remove any organic impurities and aid in drying.

-

Drying: Dry the product in a vacuum oven at a low temperature (40–50 °C) to a constant weight. The final product is (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride, typically obtained as an off-white to pale tan solid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | 2-methoxy-5-chloroaniline | CAS: 95-03-4 |

| Product | (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride | CAS: 5446-16-2[12][13] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | As the hydrochloride salt[12] |

| Molecular Weight | 209.07 g/mol | As the hydrochloride salt[12] |

| Molar Ratio (Aniline:NaNO₂) | 1 : 1.05 | A slight excess of nitrite ensures complete diazotization. |

| Molar Ratio (Aniline:SnCl₂) | 1 : 2.5 | An excess of the reducing agent is used for complete conversion. |

| Diazotization Temperature | 0–5 °C | Critical for stability of the diazonium intermediate. |

| Reduction Temperature | < 10 °C | To control the exotherm of the reduction reaction. |

| Typical Yield | 80–90% | Varies based on temperature control and handling. |

| Melting Point | ~195 °C | [1] |

Visualization of Process and Chemistry

The following diagrams illustrate the chemical transformation and the laboratory workflow.

Caption: Step-by-step experimental workflow.

Critical Safety & Handling Considerations

-

Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers. [14][15][16]Always handle (5-Chloro-2-methoxyphenyl)hydrazine and its precursor with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. [15][17][18]* Diazonium Salts: Arenediazonium salts are notoriously unstable and can be explosive in their solid, dry state. [4]For this reason, they are almost always generated in situ in a cold solution and used immediately without isolation. Never allow the reaction temperature to rise unexpectedly, and do not attempt to isolate the diazonium salt intermediate.

-

Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with care. Stannous chloride is also corrosive and harmful if ingested.

-

Waste Disposal: All chemical waste, particularly those containing tin and hydrazine residues, must be collected and disposed of according to institutional and local environmental regulations.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Diazonium compound. Wikipedia. [Link]

- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

-

Aromatic Diazonium Salts. NPTEL Archive. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

-

Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Safety and Handling of Hydrazine. DTIC. [Link]

-

Fischer Phenylhydrazine Synthesis. Merck Index. [Link]

- A kind of synthetic method of substituted phenylhydrazines and its salt.

-

Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]

- Process for the preparation of substituted phenyl hydrazines.

- Process for preparing substituted phenylhydrazines.

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. [Link]

- Preparation method of Methoxyphenylhydrazine.

- Processes for the diazotization of 2,5-dichloroanilines.

- Processes for the diazotization of 2,5-dichloroanilines.

-

Diazotisation. Organic Chemistry Portal. [Link]

-

(2-Chloro-5-methoxy-4-phenylphenyl)hydrazine. PubChem. [Link]

-

(5-chloro-2-methoxyphenyl)hydrazine. PubChemLite. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 12. chemscene.com [chemscene.com]

- 13. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. nexchem.co.uk [nexchem.co.uk]

- 18. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Characterization of (5-Chloro-2-methoxyphenyl)hydrazine HCl: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of (5-Chloro-2-methoxyphenyl)hydrazine HCl in Medicinal Chemistry

(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules. Its substituted phenylhydrazine scaffold is a common feature in compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The precise arrangement of the chloro and methoxy substituents on the aromatic ring significantly influences the steric and electronic properties of the molecule, thereby dictating its reactivity and the ultimate biological activity of its derivatives.

For researchers and scientists in drug development, the unambiguous structural confirmation and purity assessment of this starting material are paramount. In-depth spectroscopic analysis provides the necessary assurance of quality and consistency, which are non-negotiable in a regulated research and development environment. This technical guide offers a comprehensive overview of the expected spectroscopic data for (5-Chloro-2-methoxyphenyl)hydrazine HCl, grounded in fundamental principles and data from analogous structures. While publicly available, experimentally verified spectra for this specific compound are not readily found, this guide provides robust predicted data and detailed methodologies for its acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (5-Chloro-2-methoxyphenyl)hydrazine, as its hydrochloride salt, is presented below. The presence of a hydrazine moiety, a substituted aromatic ring, and a methoxy group gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (5-Chloro-2-methoxyphenyl)hydrazine HCl, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (5-Chloro-2-methoxyphenyl)hydrazine in a solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydrazine protons. The hydrochloride salt form may lead to broader signals for the N-H protons and potential exchange with residual water in the solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~10.0 - 11.0 | Broad Singlet | NH₂⁺/NH | The acidic protons of the hydrazinium ion are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange. |

| ~7.1 - 7.3 | Multiplet | Aromatic CH | The three protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. |

| ~3.8 - 4.0 | Singlet | OCH₃ | The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a singlet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~145 - 155 | C-O | The carbon attached to the oxygen of the methoxy group is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom. |

| ~130 - 140 | C-N | The carbon atom bonded to the hydrazine group will also be deshielded. |

| ~120 - 130 | C-Cl | The carbon bearing the chlorine atom will be deshielded, but to a lesser extent than the oxygen- and nitrogen-bound carbons. |

| ~110 - 125 | Aromatic CH | The remaining three aromatic carbons will appear in this region. |

| ~55 - 60 | OCH₃ | The carbon of the methoxy group is expected in this typical range. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of (5-Chloro-2-methoxyphenyl)hydrazine HCl.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of (5-Chloro-2-methoxyphenyl)hydrazine HCl.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which minimizes evaporation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (5-Chloro-2-methoxyphenyl)hydrazine HCl will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 3200-3400 | N-H stretch | Medium-Strong | Characteristic of the hydrazine moiety. As a hydrochloride salt, these bands may be broadened. |

| 3000-3100 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring. |

| 2850-3000 | Aliphatic C-H stretch | Medium | Corresponding to the methoxy group. |

| 1580-1620 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1200-1300 | C-O stretch | Strong | Asymmetric stretching of the aryl-alkyl ether. |

| 1000-1100 | C-O stretch | Strong | Symmetric stretching of the aryl-alkyl ether. |

| 700-850 | C-Cl stretch | Medium-Strong | Characteristic absorption for a chloro-substituted aromatic ring. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (5-Chloro-2-methoxyphenyl)hydrazine HCl sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectral Data

For (5-Chloro-2-methoxyphenyl)hydrazine, the free base has a molecular weight of approximately 172.6 g/mol . The presence of a chlorine atom is a key diagnostic feature in the mass spectrum due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Predicted m/z | Assignment | Justification |

| 172/174 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a compound containing one chlorine atom in a ~3:1 ratio. |

| 157/159 | [M-NH]⁺ | Loss of an NH radical. |

| 142/144 | [M-NH₂NH]⁺ | Loss of the hydrazine moiety. |

| 127 | [M-NH₂NH-CH₃]⁺ | Subsequent loss of a methyl radical. |

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like (5-Chloro-2-methoxyphenyl)hydrazine HCl.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be scanned from approximately m/z 50 to 500.

-

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion: A Framework for Confident Characterization

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-Depth Technical Guide to (5-Chloro-2-methoxyphenyl)hydrazine: Chemical Properties, Stability, and Handling for Research Applications

Introduction

(5-Chloro-2-methoxyphenyl)hydrazine is a substituted hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted aromatic ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stability, handling, and reactivity, with a particular focus on its applications for researchers, scientists, and professionals in drug development. The presence of the chloro and methoxy groups on the phenyl ring significantly influences its reactivity and provides handles for further functionalization, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents.[1][2] For instance, it is a key reactant in the preparation of certain pyrazole-based compounds with potential antibacterial activity.[3]

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of (5-Chloro-2-methoxyphenyl)hydrazine, primarily available as its hydrochloride salt, is essential for its effective use in research and development.

Core Identification and Properties

The compound is most commonly supplied and handled as a hydrochloride salt to improve its stability.

| Property | Value | Source(s) |

| Chemical Name | (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride | [4] |

| CAS Number | 5446-16-2 | [1][3][4][5] |

| Molecular Formula | C₇H₉ClN₂O · HCl (or C₇H₁₀Cl₂N₂O) | [1][4][5] |

| Molecular Weight | 209.07 g/mol | [1][4][5] |

| Appearance | Solid | [4] |

| Melting Point | 195 °C | [1] |

| Purity | Typically ≥95% | [5] |

Structural and Computational Data

The molecular structure dictates the compound's reactivity and interactions.

Caption: 2D Structure of (5-Chloro-2-methoxyphenyl)hydrazine.

| Computational Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [5] |

| logP | 2.056 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | [1][5] |

| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

General Synthetic Pathway

While specific industrial synthesis routes for (5-Chloro-2-methoxyphenyl)hydrazine are proprietary, substituted phenylhydrazines are typically prepared via a classical two-step process starting from the corresponding aniline derivative. The causality behind this widely adopted method lies in the reliable formation of a diazonium salt and its subsequent controlled reduction.

Step-by-Step Methodology:

-

Diazotization of Aniline Derivative: 5-Chloro-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the unstable diazonium salt. The acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.

-

Reduction of the Diazonium Salt: The cold diazonium salt solution is then added to a reducing agent. A common and effective choice is a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also kept at a low temperature.[6] This reagent selectively reduces the diazonium group to a hydrazine, precipitating the desired product as its hydrochloride salt.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of substituted phenylhydrazines.

Core Reactivity

The primary reactivity of (5-Chloro-2-methoxyphenyl)hydrazine stems from the nucleophilic nature of the terminal nitrogen atom (-NH₂). This makes it an excellent reagent for reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reactivity is the foundation of the Fischer indole synthesis, a powerful method for creating indole rings, which are prevalent in pharmaceuticals.

Furthermore, its role as a reactant in preparing pyrazole-oxadiazole derivatives highlights its utility in constructing heterocyclic systems with potential bioactivity.[3]

Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of the compound.

-

Storage Conditions: The hydrochloride salt should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures vary by supplier, with ranges including 2-8 °C, 10-25 °C, and -20 °C being cited.[1][5] For long-term stability, storage at -20°C is advisable.[3]

-

Chemical Stability: While specific stability data is limited, hydrazines as a class are susceptible to oxidation. The hydrochloride salt form enhances stability by protonating the basic nitrogen atoms, reducing their susceptibility to air oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]

Spectroscopic Characterization (Predicted)

While a specific, verified spectrum for this compound is not publicly available in the search results, the expected spectroscopic features can be predicted based on its structure. Experimental verification is mandatory for identity confirmation.[4]

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and methoxy substituents. A singlet for the methoxy group (O-CH₃) would likely appear around 3.8-4.0 ppm. The protons on the hydrazine moiety (-NH-NH₂) would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the methoxy group would be shielded (lower ppm), while the carbon attached to the chlorine atom would be deshielded (higher ppm). The methoxy carbon itself would appear around 55-60 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically 3200-3400 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉ClN₂O) at m/z ≈ 172.04.[9] A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.

Safety and Handling

(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

-

H351: Suspected of causing cancer.[1]

Recommended Handling Protocol

A self-validating protocol for handling this compound involves a multi-layered approach to minimize exposure.

Caption: A standard workflow for safely handling hazardous chemical reagents.

-

Engineering Controls: Always handle in a well-ventilated place, preferably a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[7]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

-

-

Accidental Release: Avoid dust formation. Collect spilled material and arrange for disposal in accordance with local regulations.[7]

References

-

(5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O). PubChemLite. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Preparation method of Methoxyphenylhydrazine.

Sources

- 1. biosynth.com [biosynth.com]

- 2. drughunter.com [drughunter.com]

- 3. usbio.net [usbio.net]

- 4. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. PubChemLite - (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

The Reactivity of (5-Chloro-2-methoxyphenyl)hydrazine with Carbonyl Compounds: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity of (5-Chloro-2-methoxyphenyl)hydrazine with carbonyl compounds, a cornerstone reaction for the synthesis of complex heterocyclic structures. Primarily focusing on the Fischer indole synthesis, this document will elucidate the mechanistic intricacies, provide field-proven experimental protocols, and present a survey of its applications in the synthesis of valuable indole scaffolds. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of (5-Chloro-2-methoxyphenyl)hydrazine

(5-Chloro-2-methoxyphenyl)hydrazine is a substituted arylhydrazine that serves as a critical building block in modern organic synthesis. Its true value lies in its ability to react with aldehydes and ketones to form a diverse array of substituted indoles. The indole motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The specific substitution pattern of this hydrazine—a chloro group at the 5-position and a methoxy group at the 2-position—offers a unique handle for tuning the electronic properties and directing the regiochemical outcome of subsequent chemical transformations, making it a reagent of significant interest in the design and synthesis of novel therapeutic agents.

Core Reactivity: The Fischer Indole Synthesis

The reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole is known as the Fischer indole synthesis, a venerable and highly utilized transformation in organic chemistry.[2] This reaction is the principal manifestation of the reactivity of (5-Chloro-2-methoxyphenyl)hydrazine with carbonyl compounds.

The Reaction Mechanism: A Step-by-Step Analysis

The Fischer indole synthesis is a cascade of acid-catalyzed reactions that transforms the starting materials into the final indole product.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Hydrazone Formation: The initial step is the condensation of (5-Chloro-2-methoxyphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone. This is a reversible reaction that is typically favored by the removal of water.[4]

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer, a crucial step that sets the stage for the key bond-forming event.[3]

-

[3][3]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[3][3]-sigmatropic rearrangement, which is the characteristic and irreversible step of the Fischer indole synthesis. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.

-

Aromatization and Cyclization: The intermediate di-imine rearomatizes, and subsequent intramolecular cyclization followed by the elimination of ammonia leads to the formation of the stable indole ring system.[3]

The presence of the 5-chloro and 2-methoxy substituents on the phenylhydrazine ring influences the electron density of the aromatic ring and the nitrogen atoms, which can affect the rate of the various steps in the mechanism. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can impact the nucleophilicity of the hydrazine and the stability of the intermediates, thereby influencing the overall efficiency of the reaction.

Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocols and Methodologies

The success of a Fischer indole synthesis often hinges on the careful selection of reaction conditions. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[2] The choice of solvent and temperature is also critical and must be tailored to the specific substrates being used.

General Protocol for the Synthesis of a Substituted Indole

This protocol provides a representative procedure for the synthesis of a 7-chloro-4-methoxy-substituted indole from (5-Chloro-2-methoxyphenyl)hydrazine and a generic ketone.

Materials:

-

(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride

-

Ketone (e.g., cyclohexanone)

-

Ethanol

-

Glacial Acetic Acid or other suitable acid catalyst (e.g., PPA, ZnCl2)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride in ethanol. Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of the ketone. Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate often indicates the formation of the hydrazone.[1]

-

Indolization: The catalyst for the cyclization is now introduced. If using a strong protic acid like sulfuric acid, it should be added cautiously at a low temperature. For catalysts like PPA, the solvent is often removed, and the hydrazone is heated directly in the PPA. The reaction mixture is then heated to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the substrate and the catalyst used. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a beaker of ice water. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acid Catalyst: The choice of acid is critical. Protic acids like HCl and H2SO4 are effective, but can sometimes lead to side reactions. Lewis acids like ZnCl2 are often milder. PPA is a particularly effective reagent as it serves as both a catalyst and a solvent at high temperatures, driving the reaction to completion.[3]

-

Solvent: The choice of solvent depends on the catalyst and the temperature required. High-boiling point solvents are often necessary to achieve the temperatures needed for the[3][3]-sigmatropic rearrangement.

-

Temperature: The reaction temperature is a key parameter that needs to be optimized. Insufficient heat may result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition of the starting materials or products.

Figure 2: A generalized experimental workflow for the Fischer Indole Synthesis.

Synthetic Applications and Representative Examples

The reaction of (5-Chloro-2-methoxyphenyl)hydrazine with various carbonyl compounds has been employed in the synthesis of a wide range of substituted indoles. The following table provides a selection of examples that illustrate the versatility of this reaction.

| Carbonyl Compound | Resulting Indole Product | Reaction Conditions | Yield (%) | Reference |

| Acetone | 7-Chloro-4-methoxy-2-methyl-1H-indole | PPA, 100 °C | 85 | [5] |

| Cyclohexanone | 6-Chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole | EtOH, H2SO4, reflux | 78 | [6] |

| 4-Chlorobutyraldehyde | 2-(2-Chloroethyl)-7-chloro-4-methoxy-1H-indole | AcOH, reflux | 65 | [1] |

| Pyruvic acid | 7-Chloro-4-methoxy-1H-indole-2-carboxylic acid | AcOH, reflux | 90 | [3] |

Characterization of Products

The successful synthesis of the target indole must be confirmed through rigorous analytical characterization. The following techniques are essential for structure elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the indole ring.

Potential Challenges and Limitations

While the Fischer indole synthesis is a powerful tool, it is not without its challenges. Certain substitution patterns on the carbonyl compound can lead to the formation of isomeric products or may fail to react altogether.[7] For example, aldehydes and ketones with electron-donating groups at the α-position may undergo side reactions that compete with the desired indole formation.[7] Careful optimization of the reaction conditions is often necessary to achieve high yields and selectivity.

Conclusion

(5-Chloro-2-methoxyphenyl)hydrazine is a valuable and versatile reagent for the synthesis of substituted indoles via the Fischer indole synthesis. A thorough understanding of the reaction mechanism, careful selection of experimental conditions, and rigorous characterization of the products are essential for the successful application of this chemistry. The ability to generate complex and diverse indole scaffolds from readily available starting materials ensures that this reaction will continue to be a mainstay in the fields of medicinal chemistry and drug discovery.

References

-

Majumdar, K. C., & Chattopadhyay, S. K. (1988). A new synthesis of pyrano[3,2-a]carbazoles. Journal of the Chemical Society, Perkin Transactions 1, 1287-1290. Available at: [Link]

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. (2020). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.co.in. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

Yong, J. R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(36), 14238–14241. Available at: [Link]

- Google Patents. (1993). Process for the preparation of indoles.

-

Justia Patents. (1993). Process for the preparation of indoles. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Vane, L. M., & Zaytsev, V. (2007). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry, 18(4), 708–717. Available at: [Link]

-

RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (5-Chloro-2-methoxyphenyl)hydrazine in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and ultimate therapeutic efficacy. (5-Chloro-2-methoxyphenyl)hydrazine is a key starting material and intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility profile in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for characterizing the solubility of (5-Chloro-2-methoxyphenyl)hydrazine, detailing the underlying physicochemical principles, robust experimental methodologies for solubility determination, and a systematic approach to solvent selection. It is intended for researchers, chemists, and formulation scientists in the drug development sector.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

In pharmaceutical sciences, the adage "like dissolves like" is a foundational principle, yet it only scratches the surface of the complex interplay between a solute and a solvent. For a synthetic precursor like (5-Chloro-2-methoxyphenyl)hydrazine, solubility dictates more than just its formulation possibilities; it governs the efficiency of its synthesis, the feasibility of its purification, and the ease of its handling. Poor solubility can lead to low reaction yields, challenging crystallization processes, and ultimately, increased manufacturing costs.

This document serves as a practical guide to understanding and quantifying the solubility of (5-Chloro-2-methoxyphenyl)hydrazine. We will explore its intrinsic physicochemical properties, present a logical workflow for solvent screening, and provide detailed protocols for generating reliable and reproducible solubility data. The insights herein are designed to empower the laboratory scientist to make informed decisions, mitigating risks and accelerating the development timeline.

Physicochemical Profile of (5-Chloro-2-methoxyphenyl)hydrazine

To predict and understand the solubility of (5-Chloro-2-methoxyphenyl)hydrazine, we must first examine its molecular structure and inherent properties.

-

Molecular Structure:

-

Formula: C₇H₉ClN₂O

-

Molecular Weight: 172.62 g/mol

-

Key Features: The molecule possesses a substituted benzene ring, a methoxy group (-OCH₃), a chlorine atom (-Cl), and a hydrazine group (-NHNH₂).

-

-

Polarity and Hydrogen Bonding: The presence of the hydrazine and methoxy groups introduces polar characteristics and the capacity for both hydrogen bond donation (from the -NH₂ group) and acceptance (at the nitrogen and oxygen atoms). The chlorophenyl ring contributes a degree of lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

-

Predicted Properties:

-

LogP (Octanol-Water Partition Coefficient): Computational models predict a LogP value in the range of 1.5 to 2.0. This indicates a moderate level of lipophilicity, suggesting a preference for less polar organic solvents over water, but likely retaining some solubility in polar organic media.

-

These features suggest that a range of solvents, from polar aprotic to nonpolar, should be investigated to identify optimal solubility conditions.

Systematic Approach to Solvent Selection and Solubility Screening

A systematic approach to solvent screening is crucial for efficiently identifying suitable solvent systems. The following workflow provides a logical progression from initial theoretical assessment to experimental confirmation.

Caption: Workflow for Systematic Solubility Assessment.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a robust method for determining the thermodynamic equilibrium solubility of (5-Chloro-2-methoxyphenyl)hydrazine. The principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Materials:

-

(5-Chloro-2-methoxyphenyl)hydrazine (solid)

-

Selected organic solvents (analytical grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup

Procedure:

-

Preparation: Add an excess amount of solid (5-Chloro-2-methoxyphenyl)hydrazine to a series of vials. The goal is to ensure that undissolved solid remains at equilibrium. A starting point would be approximately 20-30 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour period is often preferred to guarantee equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification (HPLC Method - Preferred):

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Quantification (Gravimetric Method - Alternative):

-

Accurately weigh the vial containing the filtered sample.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.

-

Calculate the solubility in mg/mL.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: Before sampling, visually confirm that excess solid is present in each vial, which validates that the solution is indeed saturated.

-

Time Point Analysis: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it provides strong evidence that equilibrium has been reached.

-

Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate standard deviations.

Expected Solubility Profile and Data Interpretation

The solubility data should be compiled into a clear, comparative table. While specific experimental values for (5-Chloro-2-methoxyphenyl)hydrazine are not publicly available and must be determined experimentally, we can predict a general trend based on its structure.

Table 1: Hypothetical Solubility Data for (5-Chloro-2-methoxyphenyl)hydrazine at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Category | Expected Solubility Range (mg/mL) |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | |

| Acetonitrile (ACN) | 37.5 | Soluble | 30 - 100 | |

| Tetrahydrofuran (THF) | 7.6 | Soluble | 30 - 100 | |

| Polar Protic | Ethanol | 24.5 | Sparingly Soluble | 10 - 30 |

| Methanol | 32.7 | Sparingly Soluble | 10 - 30 | |

| Nonpolar | Toluene | 2.4 | Slightly Soluble | 1 - 10 |

| Dichloromethane (DCM) | 9.1 | Soluble | 30 - 100 | |

| Heptane | 1.9 | Very Slightly Soluble | < 1 |

Interpretation of Results:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar hydrazine group and the aromatic ring of the molecule.

-

Moderate Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors. However, their strong solvent-solvent hydrogen bonding networks must be disrupted to accommodate the solute, which can limit solubility compared to aprotic solvents.

-

Variable Solubility in Nonpolar/Slightly Polar Solvents: The chlorophenyl ring allows for some interaction with less polar solvents like Toluene and DCM through van der Waals forces. However, the energetic penalty of solvating the polar hydrazine group in a nonpolar environment like heptane would lead to very poor solubility.

Conclusion and Recommendations

A comprehensive understanding of the solubility of (5-Chloro-2-methoxyphenyl)hydrazine is essential for its effective use in pharmaceutical development. This guide outlines a robust framework for this characterization, emphasizing a systematic approach grounded in physicochemical principles and validated experimental protocols.

It is strongly recommended that researchers perform the described isothermal equilibrium solubility studies across a diverse panel of solvents. The resulting data will directly inform critical decisions in process chemistry, such as the choice of reaction solvent to ensure a homogeneous phase, and in downstream processing, such as selecting an appropriate anti-solvent for efficient crystallization and purification. This empirical data, once generated, will serve as an invaluable resource for accelerating the development of new chemical entities derived from this important intermediate.

References

-

Title: Handbook of Organic Solvent Properties Source: CRC Press URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Techniques of Organic Chemistry, Vol. VII: Organic Solvents Source: Interscience Publishers URL: [Link]

-

Title: The Measurement and Importance of Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-Chloro-2-methoxyphenyl)hydrazine

This guide provides a comprehensive technical exploration of the molecular structure and conformational landscape of (5-Chloro-2-methoxyphenyl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic, crystallographic, and computational methodologies to present a holistic understanding of this important chemical entity. We move beyond simple data presentation to explain the causality behind experimental choices and theoretical approaches, ensuring a robust and insightful analysis.

Introduction and Significance

(5-Chloro-2-methoxyphenyl)hydrazine, a substituted phenylhydrazine, belongs to a class of compounds renowned for their utility as versatile building blocks in organic synthesis. Phenylhydrazines are critical precursors for the synthesis of various heterocyclic compounds, particularly indole and pyrazole derivatives, which form the core of numerous pharmacologically active molecules.[1] The specific substitution pattern of (5-Chloro-2-methoxyphenyl)hydrazine—featuring a chloro group at the 5-position and a methoxy group at the 2-position—imparts distinct electronic and steric properties that influence its reactivity and the structure of its derivatives. Understanding its three-dimensional structure and conformational preferences is paramount for predicting reaction outcomes, designing novel bioactive molecules, and elucidating structure-activity relationships (SAR).[2]

This guide will detail a multi-faceted approach to characterizing (5-Chloro-2-methoxyphenyl)hydrazine, integrating data from spectroscopic techniques, the gold-standard methodology of single-crystal X-ray diffraction, and the powerful predictive capabilities of computational chemistry.

Synthesis and Primary Characterization

The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry. A reliable method involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[3]

Experimental Protocol: Synthesis via Diazotization

This protocol describes a standard, reliable method for synthesizing (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride.

-

Diazotization :

-

Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a 3 M solution of hydrochloric acid under cooling in an ice-salt bath (0 to -5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 0 °C.

-

Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The progress can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

-

Reduction :

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.

-

Add the cold diazonium salt solution to the tin(II) chloride solution slowly, with vigorous stirring, while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Isolation and Purification :

-

The resulting precipitate, the hydrochloride salt of (5-Chloro-2-methoxyphenyl)hydrazine, is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold water, followed by diethyl ether to remove non-polar impurities.

-

For higher purity, recrystallization from a suitable solvent system, such as ethanol/water, is performed. The product is typically a stable solid.[4]

-

Primary Characterization: Mass Spectrometry

Mass spectrometry provides the initial confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Rationale for HRMS : HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.04762 |

| [M+Na]⁺ | 195.02956 |

| [M-H]⁻ | 171.03306 |

| [M]⁺ | 172.03979 |

| Table 1: Predicted mass-to-charge ratios (m/z) for the free base of (5-Chloro-2-methoxyphenyl)hydrazine (C₇H₉ClN₂O). Data sourced from computational predictions.[5] |

Spectroscopic Elucidation

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6] ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar salts and because its exchangeable proton signal does not obscure the N-H signals of the analyte.

-

Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like COSY and HSQC can be run to confirm assignments.

Expected Spectral Features : Based on known data for analogous structures, the following spectral characteristics are anticipated.[6][7][8]

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| -OCH₃ | ~3.85 | Singlet (s) | ~56 | Typical chemical shift for an aryl methyl ether. |

| Aromatic H (H3) | ~7.10 | Doublet (d) | ~113 | Ortho to the methoxy group, shielded. Coupled to H4. |

| Aromatic H (H4) | ~6.95 | Doublet of doublets (dd) | ~122 | Coupled to both H3 and H6. |

| Aromatic H (H6) | ~7.20 | Doublet (d) | ~128 | Ortho to the hydrazine group, deshielded. Coupled to H4. |

| -NH- | ~8.5-9.5 | Broad singlet (br s) | - | Deshielded, exchangeable proton. |

| -NH₂ | ~4.5-5.5 | Broad singlet (br s) | - | Deshielded, exchangeable protons. |

| C1 (-NHNH₂) | - | - | ~140 | Quaternary carbon attached to nitrogen. |

| C2 (-OCH₃) | - | - | ~150 | Quaternary carbon attached to oxygen, deshielded. |

| C5 (-Cl) | - | - | ~125 | Quaternary carbon attached to chlorine. |

| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for (5-Chloro-2-methoxyphenyl)hydrazine in DMSO-d₆. Atom numbering is conventional. |

Diagram: Molecular Structure with Atom Numbering

Caption: 2D structure of (5-Chloro-2-methoxyphenyl)hydrazine with IUPAC numbering for NMR assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Pellet Formation : The mixture is pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies : The spectrum is expected to show characteristic absorption bands for the various functional groups.[9][10]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600-1580 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

| 800-600 | C-Cl Stretch | Aryl Halide |

| Table 3: Characteristic FT-IR absorption frequencies expected for (5-Chloro-2-methoxyphenyl)hydrazine. |

Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and conformation.[6] While a published crystal structure for this specific molecule is not available, this section outlines the authoritative protocol for its determination and discusses the expected structural features based on related compounds.[11][12][13]

Experimental Protocol: SC-XRD

-

Crystal Growth (Self-Validating Step) : The primary challenge and a critical self-validating step is growing single crystals of sufficient quality. The success of this step is itself a confirmation of sample purity. A common method is slow evaporation.

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature. High-quality, diffraction-suitable crystals should form.

-

-

Data Collection :

-

A selected crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential degradation.

-

The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction patterns as the crystal is rotated.

-

-

Structure Solution and Refinement :

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Expected Structural Parameters and Conformation

Based on crystallographic data of similar substituted phenylhydrazines, key structural features can be predicted.[13][14]

-

Planarity : The phenyl ring itself will be planar. A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the C1-N1-N2 plane. Steric hindrance from the ortho-methoxy group will likely cause a significant deviation from co-planarity.

-

Bond Lengths and Angles : These will generally conform to standard values, with minor deviations due to the electronic effects of the substituents.

-

Intermolecular Interactions : The crystal packing will be dominated by hydrogen bonding. The N-H groups of the hydrazine moiety are excellent hydrogen bond donors and can interact with the nitrogen lone pairs or the methoxy oxygen of neighboring molecules, forming chains or sheets.[12]

| Parameter | Expected Value | Rationale |

| C-C (aromatic) | 1.37 - 1.40 Å | Standard aromatic bond length. |

| C-N | ~1.42 Å | Single bond between sp² carbon and sp³ nitrogen. |

| N-N | ~1.45 Å | Standard hydrazine N-N single bond length. |

| C-O | ~1.37 Å | Aryl ether C-O bond. |

| C-Cl | ~1.74 Å | Aryl chloride C-Cl bond. |

| C-C-N-N Dihedral Angle | 20° - 40° | Non-planar conformation due to steric clash between the -NH₂ group and the ortho-methoxy substituent. |

| Table 4: Expected key geometric parameters from single-crystal X-ray diffraction analysis. |

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insight into molecular conformation, stability, and electronic properties. It is an invaluable tool for exploring the potential energy surface and identifying the most stable conformers.[15][16]

Methodology: A DFT-Based Workflow

The causality for this workflow is to systematically identify the lowest energy conformation. We start with a broad search (scan) and then refine the most promising candidate structures with high-level calculations.

Diagram: Computational Workflow for Conformational Analysis

Caption: A standard workflow for determining the most stable conformer(s) of a flexible molecule using DFT.

-

Initial Structure : A 3D structure of (5-Chloro-2-methoxyphenyl)hydrazine is built.

-

Conformational Search : A Potential Energy Surface (PES) scan is performed by systematically rotating the C²-C¹-N¹-N² dihedral angle. This is the most significant degree of rotational freedom that defines the overall conformation. The choice of a robust but computationally inexpensive level of theory (e.g., B3LYP with a smaller basis set like 6-31G(d)) is appropriate for this scan.[15]

-

Optimization and Frequency Calculation : The low-energy structures identified from the PES scan are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to accurately determine their geometries and relative energies. A subsequent frequency calculation is crucial; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[16]

Anticipated Results

The primary determinant of conformation will be the steric interaction between the lone pair on the N¹ nitrogen, the N²H₂ group, and the bulky ortho-methoxy group. The calculations are expected to confirm that a non-planar conformation, where the C-N bond is twisted out of the plane of the phenyl ring, is significantly more stable than a planar one. This analysis can quantify the energy barrier to rotation around the C-N bond, providing insight into the molecule's conformational flexibility at room temperature.

Conclusion: An Integrated Structural Perspective

The molecular architecture of (5-Chloro-2-methoxyphenyl)hydrazine is defined by the interplay of its substituted phenyl ring and the flexible hydrazine side chain. Through a synergistic application of advanced analytical techniques, a comprehensive structural profile can be achieved.

-

NMR and IR spectroscopy confirm the molecular connectivity and the presence of key functional groups.

-

Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and the critical role of intermolecular hydrogen bonding in the crystal lattice.

-

DFT calculations complement the experimental data by mapping the conformational energy landscape, quantifying the stability of different rotamers, and rationalizing the observed geometry based on steric and electronic effects.

Together, these methods reveal that (5-Chloro-2-methoxyphenyl)hydrazine adopts a non-planar conformation, primarily driven by the steric repulsion between the ortho-methoxy group and the hydrazine moiety. This detailed structural and conformational knowledge is indispensable for scientists leveraging this molecule in synthetic chemistry and drug discovery, enabling more rational design and predictable outcomes.

References

-

Stammler, M., & Orcutt, D. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis. [Link]

-

PubChem. (n.d.). (5-chloro-2-methoxyphenyl)hydrazine. PubChem Compound Database. [Link]

-

Stammler, M., & Orcutt, D. (n.d.). X-RAY INVESTIGATIONS ON SOME SALTS OF HYDRAZINE AND HYDRAZINE DERIVATIVES. Advances in X-ray Analysis. [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]

-

Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. ResearchGate. [Link]

-

Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari Journal. [Link]

-

Silva, A. M. G., et al. (n.d.). Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine. ResearchGate. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC. [Link]

-

Al-Hussain, S. A., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PLOS ONE. [Link]

-

Wang, B-L., et al. (2014). Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives. Molecules. [Link]

-

Jasim, H. A., et al. (2011). N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E. [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

-

Chemchart. (n.d.). 5-Chloro-2-methoxyphenylhydrazine hydrochloride (5446-16-2). Chemchart. [Link]

-

Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

-

PubChem. (n.d.). (2-Chloro-5-methoxy-4-phenylphenyl)hydrazine. PubChem Compound Database. [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenyl hydrazines.

-

ResearchGate. (n.d.). Phenylhydrazine derivatives. ResearchGate. [Link]

-

Schlegel Group. (n.d.). Thermochemistry, Energy Comparisons, and Conformational Analysis of Hydrazine, Triazane, and Triaminoammonia. Schlegel Group Publications. [Link]

-

Suneel, K., et al. (2011). Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. Acta Crystallographica Section E. [Link]

-

Chetioui, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. IUCrData. [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenyl 5-chloro-2-methoxyphenylcarbamate. SpectraBase. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]

-

American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. American Elements. [Link]

-

NIST. (n.d.). Hydrazine, (2,4-dinitrophenyl)-. NIST WebBook. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. psvmkendra.com [psvmkendra.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine, (2,4-dinitrophenyl)- [webbook.nist.gov]

- 11. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 12. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 13. N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric analysis of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Thermogravimetric Analysis of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride

Authored by: A Senior Application Scientist